3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Spasmolytic Properties and Anti-H1 Activities
Piperidine derivatives have been explored for their spasmolytic properties, particularly targeting smooth muscle relaxation. UCB JO28, a derivative from diphenylmethylene piperidine, demonstrated substantial protection against histamine and methacholine-induced bronchospasm in asthmatic patients, showcasing its potential in treating airways hyper-reactivity (Maesen, Smeets, Baltes, & Rihoux, 2004).
Analgesic and Local Anesthetic Activities
The synthesis and biological evaluation of 2,6-diaryl-3-methyl-4-piperidone derivatives revealed compounds with significant analgesic and local anesthetic activities. The study highlights the chemical versatility of piperidine derivatives and their potential therapeutic applications (Rameshkumar, Veena, Ilavarasan, Adiraj, Shanmugapandiyan, & Sridhar, 2003).
Antitussive Effects
Cloperastine hydrochloride, a piperidine derivative, has been noted for its central antitussive effect. The identification and quantification of its impurities in the bulk drug highlight the compound's importance in cough treatment research (Liu, Cheng, Fu, Zhong, Xia, Guo, Zheng, & Yu, 2020).
Cytotoxic and Anticancer Agents
Research into 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols has unveiled a novel class of cytotoxic and anticancer agents. These compounds demonstrated significant activity against various cancer cell lines, contributing to the development of new cancer therapies (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).
Antimicrobial Activities
The synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its screening for microbial activities demonstrated moderate effectiveness against several bacterial and fungal species. This research contributes to the exploration of piperidine derivatives as potential antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3.ClH/c1-14-7-8-16-10-9-15-6-4-12-3-2-5-13-11-12;/h12-13H,2-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFZGTDIZIRMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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